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Progabide Acid-d6

LC-MS/MS quantification isotope dilution mass spectrometry therapeutic drug monitoring

Progabide Acid-d6 (CAS 62665-97-8; synonyms SL 75-102-00-d6, PGA-d6) is a hexadeuterated analog of progabide acid (SL-75102), the principal pharmacologically active metabolite of the antiepileptic prodrug progabide. Substitution of six protium atoms by deuterium in the butanoic acid side chain yields a molecular weight of 341.79 Da—a nominal +6 Da mass shift relative to undeuterated progabide acid (335.76 Da)—enabling unequivocal mass spectrometric discrimination from the endogenous analyte.

Molecular Formula C₁₇H₉D₆ClFNO₃
Molecular Weight 341.79
Cat. No. B1160786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProgabide Acid-d6
SynonymsSL 75-102-00-d6;  PGA-d6
Molecular FormulaC₁₇H₉D₆ClFNO₃
Molecular Weight341.79
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Progabide Acid-d6: Deuterated Internal Standard for Quantification of the Active GABAergic Metabolite


Progabide Acid-d6 (CAS 62665-97-8; synonyms SL 75-102-00-d6, PGA-d6) is a hexadeuterated analog of progabide acid (SL-75102), the principal pharmacologically active metabolite of the antiepileptic prodrug progabide [1]. Substitution of six protium atoms by deuterium in the butanoic acid side chain yields a molecular weight of 341.79 Da—a nominal +6 Da mass shift relative to undeuterated progabide acid (335.76 Da)—enabling unequivocal mass spectrometric discrimination from the endogenous analyte . Progabide acid itself acts as a direct agonist at both GABAA and GABAB receptors and as an inhibitor of microsomal epoxide hydrolase, making accurate quantification of this metabolite essential for pharmacokinetic, drug–drug interaction, and forensic toxicology studies [2][3].

Workflow LC–MS/MS quantification of progabide acid
Selection Hexadeuterated analog with +6 Da mass shift
Use Context Isotope dilution for matrix-effect correction

Why Unlabeled Progabide Acid or Structural Analogs Cannot Substitute for Progabide Acid-d6 in Quantitative Bioanalysis


In LC–MS/MS-based quantification, the choice of internal standard directly determines the accuracy, precision, and robustness of the analytical method. Unlabeled progabide acid cannot serve as an internal standard because it is indistinguishable from the endogenous analyte and may already be present in biological samples [1]. Structural analog internal standards (e.g., SL 81.0142, employed in earlier HPLC-UV assays) lack the near-identical physicochemical properties required to track the analyte through extraction, chromatography, and ionization, resulting in differential recovery and ion suppression that cannot be reliably corrected [2]. Even among stable isotope-labeled internal standards, deuterated analogs may exhibit a retention time shift due to the deuterium isotope effect—a phenomenon documented to cause quantitative biases of up to 59% when the deuterated internal standard does not perfectly co-elute with the analyte [3]. These limitations establish that for accurate, matrix-effect-corrected quantification of progabide acid in complex biological matrices, the hexadeuterated form offers a distinct and necessary advantage that unlabeled or structurally dissimilar alternatives cannot replicate.

Analyte Unlabeled progabide acid is indistinguishable from endogenous analyte, precluding accurate quantification.
Structural analog Structural analog IS may exhibit differential recovery and ion suppression, reducing method accuracy.
Isotope effect Deuterated IS may show retention-time shift; insufficient co-elution can bias quantitation.

Quantitative Differentiation Evidence for Progabide Acid-d6 Versus Comparators


Mass Spectrometric Discrimination: +6 Da Nominal Mass Shift Enables Unambiguous Analyte Resolution

Progabide Acid-d6 (molecular formula C₁₇H₉D₆ClFNO₃, MW = 341.79 Da) incorporates six deuterium atoms at the 2,2,3,3,4,4-positions of the butanoic acid moiety, producing a nominal mass increase of +6 Da relative to undeuterated progabide acid (C₁₇H₁₅ClFNO₃, exact mass = 335.07 Da; average MW ≈ 335.76 Da) . In high-resolution mass spectrometry, the molecular ion peak (M+H)⁺ or (M-H)⁻ is shifted by approximately 6 Da compared with the non-deuterated analog, confirming successful isotopic incorporation and enabling complete chromatographic baseline resolution from the endogenous analyte .

Mass Shift
Reported
+6 Da nominal vs. unlabeled
Enables unambiguous MS discrimination
Hexadeuterated side-chain; data to verify
LC-MS/MS quantification isotope dilution mass spectrometry therapeutic drug monitoring

Co-Elution Fidelity and Matrix Effect Correction: SIL Internal Standard Versus Structural Analog

Stable isotopically labeled (SIL) internal standards such as Progabide Acid-d6 are the consensus first choice for quantitative LC–MS/MS bioanalysis because they exhibit extraction recovery, ionization efficiency, and chromatographic retention nearly identical to the target analyte, thereby correcting for matrix-induced ion suppression or enhancement [1]. In contrast, structural analog internal standards (e.g., SL 81.0142, a benzophenone derivative used in early HPLC-UV progabide assays) display different chromatographic retention and ionization behavior, leading to incomplete matrix effect compensation [2]. A class-level systematic comparison demonstrated that deuterated SIL-IS produced spike accuracy within ±15% for the majority of analytes tested, whereas structural analogs frequently failed to meet this criterion under variable matrix conditions [3]. It should be noted, however, that the deuterium isotope effect can cause a slight reverse-phase retention time shift (typically 0.02–0.15 min for perdeuterated compounds), a phenomenon that must be verified during method validation to ensure complete co-elution [1].

Co-elution fidelity
Class-level
SIL-IS typically ±15% accuracy; structural analog >±20% deviation
Superior matrix-effect correction expected
Class inference; direct head-to-head not identified
matrix effect correction ion suppression stable isotope dilution LC-MS/MS method validation

Blood/Plasma Partition Ratio Differentiation: Progabide Acid (0.55) Versus Progabide Prodrug (0.69)

Accurate quantification of progabide acid in whole blood versus plasma requires knowledge of its differential partitioning behavior. Padovani et al. (1984) determined blood/plasma partition ratios of 0.69 for progabide and 0.55 for its acid metabolite (SL-75102) [1]. A ratio below 1.0 for progabide acid indicates that the metabolite is largely excluded from erythrocytes, whereas progabide (ratio closer to 0.7) exhibits measurable red blood cell partitioning. This differential distribution has direct implications for selecting the appropriate biological matrix and internal standard: if Progabide Acid-d6 is used as the internal standard for progabide acid quantification, its near-identical physicochemical properties ensure that any residual erythrocyte binding of the deuterated analog mirrors that of the analyte, maintaining the validity of whole-blood measurements [2].

Blood/plasma ratio
Head-to-head
0.55 (acid) vs. 0.69 (prodrug), 20% lower
Matrix-matched IS essential for whole-blood methods
HPLC-ECD, human blood; reported
blood/plasma partitioning red blood cell distribution pharmacokinetic sample preparation

Serum Protein Binding Difference: SL-75102 (≈98%) Versus Progabide (≈96%)

Hamberger et al. (1987) quantified serum protein binding by equilibrium dialysis: progabide binding was constant at approximately 96% across a wide concentration range, whereas SL-75102 (progabide acid) binding remained constant at approximately 98%, even at concentrations exceeding therapeutic levels [1]. The higher protein binding of progabide acid has direct implications for bioanalytical sample preparation: ultracentrifugation or protein precipitation methods must be validated to ensure equivalent recovery of the deuterated internal standard (Progabide Acid-d6) and the analyte, because differential protein binding between labeled and unlabeled forms—though unlikely for a hexadeuterated compound—must be ruled out during method validation [2].

Protein binding
Head-to-head
≈98% (acid) vs. ≈96% (prodrug), 2%pt difference
2× difference in free fraction; validate IS recovery
Equilibrium dialysis, human serum
protein binding free drug fraction equilibrium dialysis bioanalytical method validation

Microsomal Epoxide Hydrolase Inhibition: Progabide (Potent, Ki = 1.9 µM) Versus Progabide Acid (Weak, Subtherapeutic Potency)

Kroetz et al. (1993) demonstrated a clear pharmacodynamic differentiation between progabide and its acid metabolite: progabide inhibited human liver microsomal epoxide hydrolase with a Ki of 1.9 µmol/L (microsomes) and 4.4 µmol/L (purified enzyme), achieving a 26% decrease in carbamazepine transdihydrodiol formation clearance in healthy volunteers [1]. By contrast, progabide acid inhibited the enzyme only at concentrations higher than those achieved during therapy, and its inhibitory contribution was considered negligible at clinically relevant exposures [1][2]. This functional divergence means that any analytical method quantifying progabide acid must be capable of independently resolving it from progabide, because the two compounds produce distinct pharmacological effects at the epoxide hydrolase target.

EH inhibition
Head-to-head
Progabide Ki 1.9 µM; acid metabolite negligible at therapeutic levels
Independent quantification required for DDI studies
Human liver microsomes; reported in vivo
microsomal epoxide hydrolase drug–drug interaction carbamazepine epoxide enzyme inhibition kinetics

Analytical Sensitivity Comparison: LLOQ of Progabide Acid in Plasma-Based Methods

Published HPLC-ECD methods for progabide acid provide the quantitative sensitivity benchmark against which any modern LC–MS/MS method employing Progabide Acid-d6 as SIL-IS must be compared. Yonekawa et al. (1983) reported an LLOQ of 15 ng/mL for progabide acid in human plasma following a single 1200 mg oral dose of progabide, with a coefficient of variation below 5% [1]. A subsequent method by Padovani et al. (1984) achieved a minimum detectable concentration of 1–10 ng/mL for progabide acid in plasma, blood, and urine [2]. These pre-SIL-IS analytical benchmarks establish the sensitivity floor; the adoption of Progabide Acid-d6 as an isotope dilution internal standard is expected to further improve precision (RSD reduction of ~10 percentage points compared with structural analog IS, based on class-level evidence) and extend the reportable range to sub-ng/mL levels when coupled with modern tandem mass spectrometry [3].

LLOQ improvement
Projected
5–50× over HPLC-ECD (1–15 ng/mL legacy)
Enables sub‑ng/mL PK profiling
Class-level SIL-IS enhancement; method validation required
lower limit of quantification HPLC-ECD pharmacokinetic studies therapeutic drug monitoring

High-Value Application Scenarios for Progabide Acid-d6 in Analytical and Pharmacological Research


Regulatory-Compliant LC–MS/MS Bioanalysis of Progabide Acid in Clinical Pharmacokinetic Studies

In pharmacokinetic studies requiring absolute quantification of progabide acid in human plasma (e.g., bioequivalence trials, therapeutic drug monitoring of Gabrene®), Progabide Acid-d6 serves as the isotope dilution internal standard of choice. Its +6 Da mass shift ensures complete resolution from the endogenous analyte , while its co-elution with progabide acid provides the matrix effect correction mandated by FDA and EMA bioanalytical method validation guidelines [1]. Unlike the structural analog SL 81.0142 used in legacy HPLC-UV assays, the deuterated standard compensates for ion suppression across variable plasma matrices from diverse patient populations [2].

Drug–Drug Interaction Studies Involving Progabide and Carbamazepine Epoxide

Progabide is a clinically significant inhibitor of microsomal epoxide hydrolase (Ki = 1.9 µM), whereas its acid metabolite progabide acid lacks inhibitory potency at therapeutic concentrations [3]. Accurate discrimination between these two molecular species is critical in drug–drug interaction studies. Using Progabide Acid-d6 as a dedicated internal standard for the acid metabolite channel, combined with a separate deuterated standard for the parent progabide, enables independent dual-analyte quantification from a single sample, eliminating the confounding risk of misattributing enzyme inhibition to the wrong molecular entity [3][4].

Whole Blood Versus Plasma Distribution Studies Requiring Matrix-Matched Internal Standardization

The differential blood/plasma partition ratios of progabide (0.69) and progabide acid (0.55) mean that choice of biological matrix (whole blood vs. plasma) directly impacts measured concentrations [5]. When whole blood is the required matrix—as in pediatric studies with limited sample volume or in forensic toxicology—Progabide Acid-d6 must be used rather than a structural analog, because its identical erythrocyte exclusion behavior prevents the systematic bias that would arise from an internal standard with different partitioning characteristics [6].

High-Sensitivity Quantification for Microdose or Pediatric Pharmacokinetic Profiling

Legacy HPLC-ECD methods achieve LLOQs of 1–15 ng/mL for progabide acid [7][8]. Adoption of Progabide Acid-d6 as the SIL-IS in an LC–MS/MS workflow is projected to extend method sensitivity into the sub-ng/mL range—a 5- to 50-fold improvement consistent with class-level expectations for isotope dilution mass spectrometry [9]—enabling pharmacokinetic profiling from finger-prick blood volumes in pediatric epilepsy populations or from microdialysis samples in preclinical neuropharmacology studies.

Application
Selection Property
Validation Focus
LC–MS/MS bioanalysis in human plasma research matrices
Matrix-effect corrected isotope dilution
Co-elution and ion suppression review
Drug–drug interaction research involving progabide and carbamazepine epoxide
Independent dual-analyte SIL-IS
Enzyme inhibition attribution accuracy
Whole blood vs. plasma distribution studies
Matrix-matched internal standardization
Erythrocyte exclusion behavior matching
Microdose-level pharmacokinetic profiling
LC–MS/MS SIL-IS method
LLOQ extension and precision improvement
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